![molecular formula C17H13N3 B5729454 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline CAS No. 333395-01-0](/img/structure/B5729454.png)

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline involves several steps including the condensation and cyclization reactions. The synthesis can be carried out using different starting materials such as 2,3-diaminonaphthalene reacting with appropriate aldehydes or ketones under specific conditions. For example, novel synthesis methods involving Rh(III)-catalyzed C–H functionalization have been reported, indicating a trend towards more efficient and diverse synthetic routes (Li et al., 2020).

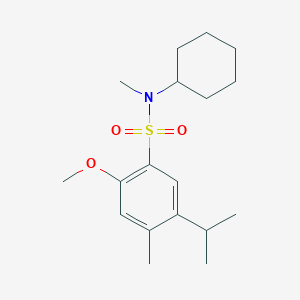

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic and crystallographic techniques. Structural analysis reveals detailed insights into its molecular geometry, bond lengths, and angles. The compound exhibits a specific conformation influenced by its fused ring system, which can significantly impact its chemical reactivity and interactions with other molecules (Şahin et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including but not limited to, C-H functionalization, coupling reactions, and nucleophilic substitutions. Its reactivity pattern is influenced by the naphthimidazole core, which can undergo electrophilic and nucleophilic attacks, leading to a wide range of derivatives with diverse biological and physical properties (Lisboa et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, have been extensively studied. These properties are crucial for determining its applicability in different environments and formulations. The compound's stability, solubility in various solvents, and crystalline form can significantly influence its handling and application in scientific research (Jayabharathi et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards different classes of reagents, have been explored in detail. Understanding these properties is essential for its utilization in chemical syntheses and for predicting its behavior under various chemical conditions. Its electron-donating and -withdrawing characteristics, influenced by the naphthimidazole moiety, play a crucial role in its chemical interactions and potential applications (Zare et al., 2012).

作用机制

Target of Action

The primary target of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is the C522 residue of p97 . This compound has been shown to retain selectivity among the complicated whole proteome . Other potential targets include Syk , which is closely related to the occurrence and development of hematological malignancies , and microtubule assembly formation in certain cell lines .

Mode of Action

The compound interacts with its targets primarily through inhibition . For instance, it inhibits the microtubule assembly formation .

Pharmacokinetics

It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of microtubule assembly formation and the induction of apoptosis in certain cell lines . It also demonstrated significant antiproliferative activities against certain cancer cell lines .

未来方向

属性

IUPAC Name |

3-(1H-benzo[f]benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKTHFYGXJVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)